![molecular formula C25H26N4O2S B2571412 N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 912912-55-1](/img/structure/B2571412.png)
N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also features a thieno[2,3-c]pyrazole ring, which is a fused ring system containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine ring, the thieno[2,3-c]pyrazole ring, and the amide group. These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions. The morpholine ring could potentially undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups it contains. For example, the presence of the morpholine ring could potentially increase the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Activity
N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and its derivatives have been synthesized and evaluated for their enzyme inhibitory activities. These compounds have shown significant inhibition against various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential for therapeutic applications in conditions where enzyme modulation is beneficial. Molecular docking studies have revealed that these compounds exhibit good binding affinities to the active sites of these enzymes, suggesting a mechanism of action that involves significant interactions at these sites (Cetin, Türkan, Bursal, & Murahari, 2021).
Antiobesity Activity
Another area of application for compounds within the same chemical family involves their evaluation for appetite suppression and body weight reduction in animal models. Specific analogs have demonstrated significant in vivo antiobesity activity, attributed to their antagonism of the CB1 receptor. These findings are supported by molecular modeling studies that confirm the interaction of these compounds with the CB1 receptor, similar to known CB1 receptor antagonists. This research suggests a potential pathway for developing new treatments for obesity (Srivastava et al., 2007).
Antimicrobial Activity
The synthesis of novel derivatives containing N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has also been explored for their antimicrobial properties. These compounds have been evaluated against different bacterial and fungal strains, showing promising results that indicate potential for the development of new antimicrobial agents. The presence of electron-withdrawing groups in these compounds has been observed to enhance antimicrobial activity, providing insight into the structure-activity relationships critical for the design of potent antimicrobial drugs (Desai, Patel, & Dave, 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a morpholine ring, a pyrazole ring, and a thiophene ring. Compounds containing these structures are known to have various biological activities. For instance, morpholine derivatives are known to exhibit antifungal, antitumor, and CNS activities . Pyrazole derivatives have been reported to possess anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic properties . Thiophene derivatives are known for their anti-inflammatory, analgesic, antipyretic, and antimicrobial activities . .
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c30-24(26-12-7-13-28-14-16-31-17-15-28)22-18-21-23(19-8-3-1-4-9-19)27-29(25(21)32-22)20-10-5-2-6-11-20/h1-6,8-11,18H,7,12-17H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAFHKYCSQVDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(S2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

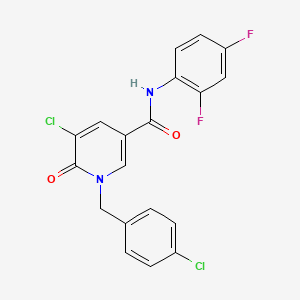

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)
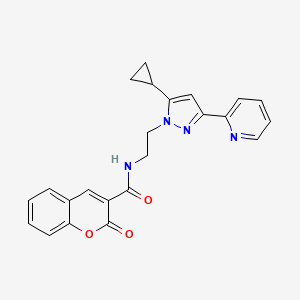
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

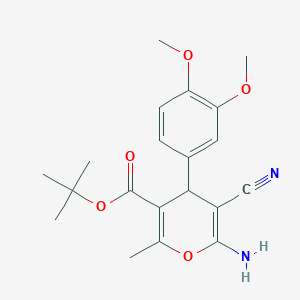
![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
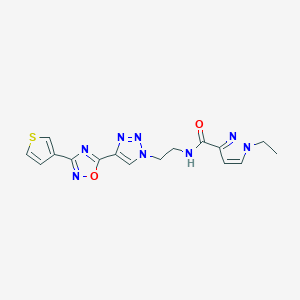

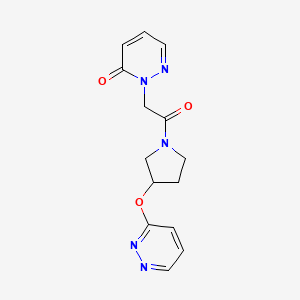
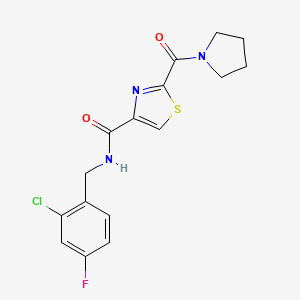
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)